molecular formula C21H25N5O2 B5647763 5-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-N-phenyl-2-pyrimidinamine

5-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-N-phenyl-2-pyrimidinamine

Cat. No. B5647763
M. Wt: 379.5 g/mol
InChI Key: LLJXBORBXXPWAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like 5-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-N-phenyl-2-pyrimidinamine typically involves multi-step reactions, starting from simpler molecules. Although the specific synthesis pathways for this compound are not directly detailed in the available literature, similar compounds have been synthesized through reactions involving formaldehyde and diamines, or by treating N-arylamino-1,3-diaza-1,3-butadienes with allyl bromide, indicating the potential approaches for synthesizing related structures (Moser, Bertolasi, & Vaughan, 2005); (Sharma & Mahajan, 1997).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as X-ray crystallography, revealing disorder in the crystal structure and cis orientation of certain moieties, which suggest the complexity and potential isomerism in molecules like 5-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-N-phenyl-2-pyrimidinamine (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

The chemical reactions of compounds containing pyrimidinamine moieties can involve cycloadditions, rearrangements, or nucleophilic substitutions, leading to the formation of various novel derivatives. For instance, the [4+2] cycloaddition reactions of N-allyl-N-aryl amino diaza butadienes yield pyrimidinone or fused pyrimidinone derivatives, indicating the reactivity of the core structure in forming more complex heterocyclic systems (Sharma & Mahajan, 1997).

Physical Properties Analysis

The physical properties of compounds like 5-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-N-phenyl-2-pyrimidinamine, such as solubility, melting point, and crystal structure, are critical for their application and handling. While specific data for this compound was not found, related compounds exhibit diverse physical properties influenced by their molecular structure, as seen in crystallographic studies revealing the presence of disorder and specific molecular conformations (Moser, Bertolasi, & Vaughan, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of molecules containing diazepan and pyrimidinamine units, depend on their structural features. Cycloaddition reactions, rearrangements, and the presence of functional groups like cyclobutylcarbonyl influence their chemical behavior, providing a basis for synthesizing a wide range of derivatives with potential biological activity (Sharma & Mahajan, 1997).

properties

IUPAC Name

[4-(2-anilinopyrimidine-5-carbonyl)-1,4-diazepan-1-yl]-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2/c27-19(16-6-4-7-16)25-10-5-11-26(13-12-25)20(28)17-14-22-21(23-15-17)24-18-8-2-1-3-9-18/h1-3,8-9,14-16H,4-7,10-13H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJXBORBXXPWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCCN(CC2)C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[4-(cyclobutylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-N-phenyl-2-pyrimidinamine

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